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Compound of Interest

Compound Name: STING agonist-28

Cat. No.: B12391870 Get Quote

An In-depth Examination of a Novel Non-Nucleotide STING Agonist for Immunotherapy and

Vaccine Adjuvant Applications

This technical guide provides a comprehensive overview of the discovery, synthesis, and

mechanism of action of STING (Stimulator of Interferon Genes) agonist-28, also identified as

CF510. This non-nucleotide small-molecule agonist has emerged from recent research as a

potent activator of the innate immune system, with significant potential for applications in

oncology and as a vaccine adjuvant. This document is intended for researchers, scientists, and

drug development professionals, providing detailed experimental protocols, quantitative data

summaries, and visual representations of the key biological and experimental processes.

Discovery of STING Agonist-28 (CF510)
STING agonist-28 (CF510) was identified as part of a targeted discovery campaign to develop

novel, non-nucleotide small-molecule STING agonists. The discovery was detailed in a 2022

publication in Cell Research by Liu et al.[1] The research team designed and synthesized a

series of eight novel compounds, including CF510, and screened them for their ability to

activate the STING signaling pathway.

The initial screening process involved treating human monocytic THP-1 cells with the

synthesized compounds and evaluating the activation of the STING pathway. The key markers

for activation were the phosphorylation of STING itself, as well as its downstream signaling

partners, TBK1 (TANK-binding kinase 1) and IRF3 (Interferon regulatory factor 3). Compounds

that demonstrated robust activation were then further assessed for their ability to induce the
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production of type I interferons and pro-inflammatory cytokines, which are the ultimate effectors

of the STING pathway.

STING agonist-28 (CF510) was shown to be a potent activator of the pathway, leading to

significant phosphorylation of STING, TBK1, and IRF3, and a strong induction of a broad range

of cytokines and chemokines.

Synthesis of STING Agonist-28 (CF510)
The synthesis of STING agonist-28 (CF510) was described as being analogous to that of its

companion compound, CF501, for which a detailed synthetic scheme was provided in the

supplementary materials of the discovery paper. The synthesis is a multi-step process involving

the construction of a core heterocyclic structure followed by the addition of peripheral functional

groups.

While the specific, step-by-step protocol for CF510 is not publicly available, the provided

information indicates that a skilled medicinal chemist could reproduce the synthesis based on

the structure of CF510 and the detailed protocol for the structurally related CF501. The

molecular formula for STING agonist-28 is C39H46N14O6.

Mechanism of Action
STING agonist-28 functions as a direct activator of the STING protein. Upon binding, it

induces a conformational change in the STING dimer, leading to its activation and translocation

from the endoplasmic reticulum to the Golgi apparatus.[2] This initiates a downstream signaling

cascade, as depicted in the signaling pathway diagram below.

Activated STING serves as a scaffold to recruit and activate TBK1, which in turn

phosphorylates both STING and the transcription factor IRF3. Phosphorylated IRF3 dimerizes

and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-

β). Simultaneously, this pathway can also lead to the activation of NF-κB, another transcription

factor that promotes the expression of a variety of pro-inflammatory cytokines and chemokines.
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Caption: STING Signaling Pathway Activated by STING Agonist-28.

Quantitative Data
The activity of STING agonist-28 (CF510) was quantified by measuring its ability to induce

STING pathway phosphorylation and subsequent cytokine production in THP-1 cells. The data

is summarized in the tables below, with activity compared to other novel agonists and the well-

known natural STING agonist, cGAMP.

Table 1: STING Pathway Activation in THP-1 Cells
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Compound (10 µM)
p-STING (S366)
Level

p-TBK1 (S172)
Level

p-IRF3 (S396) Level

STING Agonist-28

(CF510)
+++ +++ +++

cGAMP + + +

CF501 +++ +++ +++

CF502 +++ +++ +++

CF504 +++ +++ +++

CF505 +++ +++ +++

CF508 +++ +++ +++

CF509 ++ ++ ++

CF511 ++ ++ ++

Activity levels are estimated from Western blot data presented in Liu et al. (2022)[1]. +

indicates low activity, ++ indicates moderate activity, and +++ indicates high activity relative to

the untreated control.

Table 2: Cytokine and Chemokine Induction in THP-1 Cells

Compoun
d (10 µM)

IFN-β
(pg/mL)

IL-6
(pg/mL)

CXCL-10
(pg/mL)

TNF-α
(pg/mL)

ISG-15
(pg/mL)

CCL-5
(pg/mL)

STING

Agonist-28

(CF510)

~2500 ~1200 ~18000 ~120 ~1600 ~1000

cGAMP ~500 ~200 ~2000 ~30 ~400 ~200

CF501 ~4000 ~1500 ~25000 ~150 ~2000 ~1200

CF509 ~1000 ~400 ~5000 ~50 ~600 ~400

CF511 ~800 ~300 ~4000 ~40 ~500 ~300
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Values are approximated from graphical data presented in Liu et al. (2022)[1] and represent the

mean of the experimental results.

Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize STING
agonist-28.

STING Pathway Activation Assay (Immunoblotting)
Objective: To determine the ability of STING agonist-28 to induce the phosphorylation of

STING, TBK1, and IRF3.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS

STING agonist-28 (CF510) and other test compounds

DMSO (vehicle control)

Phosphate-buffered saline (PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membranes

Blocking buffer (5% non-fat milk or BSA in TBST)

Primary antibodies: anti-p-STING (S366), anti-STING, anti-p-TBK1 (S172), anti-TBK1, anti-p-

IRF3 (S396), anti-IRF3, anti-β-actin

HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate

Chemiluminescence imaging system

Procedure:

Cell Culture and Treatment: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6

cells/well and culture overnight. Treat the cells with 10 µM of STING agonist-28 or other

compounds for 3 hours. Use an equivalent volume of DMSO as a vehicle control.

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer

containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins by size on a 10% SDS-PAGE gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 10 minutes each.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1

hour at room temperature.

Wash the membrane three times with TBST for 10 minutes each.

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a

chemiluminescence imaging system. Use β-actin as a loading control.
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Cytokine and Chemokine Production Assay
Objective: To quantify the levels of secreted cytokines and chemokines from cells treated with

STING agonist-28.

Materials:

THP-1 cells

RPMI-1640 medium supplemented with 10% FBS

STING agonist-28 (CF510) and other test compounds

DMSO (vehicle control)

ELISA kits or multiplex immunoassay kits for IFN-β, IL-6, CXCL-10, TNF-α, ISG-15, and

CCL-5

Procedure:

Cell Culture and Treatment: Seed THP-1 cells in a 24-well plate at a density of 2 x 10^5

cells/well and culture overnight. Treat the cells with 10 µM of STING agonist-28 or other

compounds for 5 hours.

Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and

carefully collect the culture supernatant.

Quantification: Analyze the levels of the target cytokines and chemokines in the supernatant

using commercially available ELISA or multiplex immunoassay kits, following the

manufacturer's instructions.

Data Analysis: Generate standard curves for each analyte and calculate the concentration in

the experimental samples.

Experimental and Logical Workflows
The discovery and initial characterization of STING agonist-28 followed a logical progression

from synthesis to in vitro validation.
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Caption: Workflow for the Discovery and Evaluation of STING Agonist-28.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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